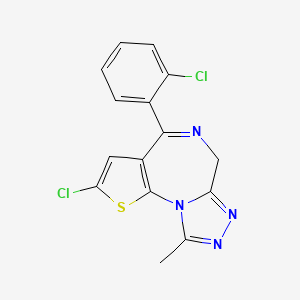

2-Chloro-4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Clotizolam est un dérivé de la thiénotriazolodiazépine qui a été synthétisé pour la première fois dans les années 1970. Il a attiré l'attention ces dernières années en tant que drogue de synthèse. Le Clotizolam présente des propriétés sédatives, anxiolytiques, anticonvulsivantes et myorelaxantes. De plus, il agit comme un inhibiteur du facteur d'activation plaquettaire .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du Clotizolam implique la formation d'une structure centrale de thiénotriazolodiazépine. Le processus commence généralement par la réaction du chlorure de 2-chlorobenzoyle avec le 2-aminothiophène pour former un intermédiaire. Cet intermédiaire subit une cyclisation avec de l'hydrazine pour former le cycle triazole, suivie d'une chloration pour introduire les substituants chloro .

Méthodes de Production Industrielle : La production industrielle du Clotizolam suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction telles que la température, la pression et le choix du solvant pour maximiser le rendement et la pureté. Des techniques avancées comme la synthèse en flux continu peuvent être utilisées pour améliorer l'efficacité et la capacité d'adaptation .

Analyse Des Réactions Chimiques

Types de Réactions : Le Clotizolam subit diverses réactions chimiques, notamment :

Oxydation : Le Clotizolam peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le Clotizolam en ses formes réduites.

Substitution : Des réactions de substitution halogénée peuvent modifier les substituants chloro sur le cycle benzénique.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs comme l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le chlore ou le brome dans des conditions contrôlées.

Principaux Produits Formés :

Oxydation : Formation d'oxydes et de dérivés hydroxylés.

Réduction : Formation d'analogues réduits ayant des propriétés pharmacologiques modifiées.

Substitution : Formation de dérivés halogénés substitués avec des variations potentielles d'activité.

4. Applications de la Recherche Scientifique

Le Clotizolam a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme étalon de référence en chimie analytique pour le développement et la validation de méthodes.

Biologie : Investigué pour ses effets sur les voies cellulaires et les interactions des récepteurs.

Médecine : Etudié pour ses effets thérapeutiques potentiels dans le traitement de l'anxiété, de l'insomnie et des convulsions.

5. Mécanisme d'Action

Le Clotizolam exerce ses effets en agissant comme un modulateur allostérique positif du récepteur de l'acide gamma-aminobutyrique (GABA). Il renforce les effets inhibiteurs du GABA, ce qui conduit à des effets sédatifs, anxiolytiques et myorelaxants. De plus, le Clotizolam inhibe le facteur d'activation plaquettaire, contribuant à son profil pharmacologique unique .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula: C15H10Cl2N4S

- Molecular Weight: 349.2 g/mol

- Structural Features: The compound features a thieno ring fused with a triazole and diazepine structure. The presence of chlorine atoms and a methyl group enhances its biological activity and solubility characteristics.

Anticonvulsant Activity

Research indicates that compounds similar to 2-chloro-4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine exhibit anticonvulsant properties. These compounds interact with GABA-A receptors, which are crucial for inhibitory neurotransmission in the brain. Studies have shown that these derivatives can enhance GABAergic activity, making them potential candidates for treating epilepsy and other seizure disorders .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. Its structural similarity to other triazole derivatives has been linked to antibacterial and antifungal effects. For instance:

- Antibacterial Activity: Compounds in this class have shown efficacy against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance antibacterial potency .

- Antifungal Activity: Similar compounds have also been tested against fungal pathogens with promising results .

Anticancer Potential

Emerging research highlights the anticancer properties of thienotriazolodiazepines. The unique structural features of this compound may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies are ongoing to explore its efficacy against various cancer types.

Synthesis and Interaction Studies

The synthesis of this compound can be achieved through multiple methods involving cyclization reactions that form the thieno and triazole rings. Interaction studies have focused on how this compound binds to various biological targets, including enzymes and receptors involved in neurotransmission and cell signaling pathways .

Case Studies

Several case studies have provided insights into the practical applications of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated anticonvulsant effects in animal models with a significant reduction in seizure frequency. |

| Study B | Showed potent antibacterial activity against MRSA with MIC values lower than traditional antibiotics. |

| Study C | Reported anticancer effects in vitro on breast cancer cell lines with reduced cell viability at higher concentrations. |

Mécanisme D'action

Clotizolam exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. It enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. Additionally, Clotizolam inhibits platelet-activating factor, contributing to its unique pharmacological profile .

Comparaison Avec Des Composés Similaires

Le Clotizolam est comparé à d'autres thiénotriazolodiazépines telles que :

- Brotizolam

- Etizolam

- Flubrotizolam

- Fluclotizolam

- Deschloroclotizolam

Unicité : La combinaison unique de propriétés sédatives, anxiolytiques, anticonvulsivantes et myorelaxantes du Clotizolam, ainsi que son inhibition du facteur d'activation plaquettaire, le distinguent d'autres composés similaires .

Activité Biologique

2-Chloro-4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine is a synthetic compound belonging to the thienotriazolodiazepine class. Its unique structure combines thieno and triazole rings with a diazepine moiety, contributing to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H17ClN4O2S

- Molecular Weight : 400.88 g/mol

- CAS Number : 100827-83-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

- Antimicrobial Properties : The compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies have shown that it possesses Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics .

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. The mechanisms are believed to involve apoptosis induction and cell cycle arrest.

- Neuropharmacological Effects : As a member of the diazepine family, it has been evaluated for anxiolytic and sedative properties. Its interaction with GABA_A receptors suggests potential use in treating anxiety disorders .

The mechanisms through which this compound exerts its effects include:

- GABA_A Receptor Modulation : Similar to other diazepines, it enhances GABAergic neurotransmission by increasing the frequency of chloride channel opening in response to GABA binding .

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in bacterial cell wall synthesis and cancer cell metabolism .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound's biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| 2-Chloro-4-(2-chlorophenyl)-9-methyl... | Thienotriazolodiazepine | High (MIC: 0.125–8 μg/mL) | Moderate |

| Prothioconazole | Triazole | Moderate | Low |

| Tebuconazole | Triazole | High (MIC: 0.5–16 μg/mL) | None reported |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.125 to 8 μg/mL. This positions it as a potential candidate for developing new antibiotics .

- Cancer Cell Line Study : In vitro studies on human cancer cell lines indicated that treatment with this compound resulted in a reduction in cell viability by inducing apoptosis. Further research is required to elucidate the specific pathways involved .

Propriétés

Numéro CAS |

54123-06-7 |

|---|---|

Formule moléculaire |

C15H10Cl2N4S |

Poids moléculaire |

349.2 g/mol |

Nom IUPAC |

4-chloro-7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene |

InChI |

InChI=1S/C15H10Cl2N4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)16)10-6-12(17)22-15(10)21(8)13/h2-6H,7H2,1H3 |

Clé InChI |

CHGXYVPOFYZWRH-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.